4-Isopropyl-3-thiosemicarbazide

Description

The exact mass of the compound 4-Isopropyl-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropyl-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

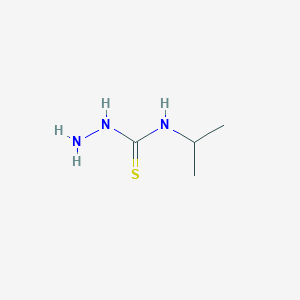

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFXGKCDSJXKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365215 | |

| Record name | 4-Isopropyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-36-2 | |

| Record name | 4-Isopropylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-3-thiosemicarbazide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide details the synthesis and characterization of 4-isopropyl-3-thiosemicarbazide, a versatile building block in medicinal chemistry. Thiosemicarbazides are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The strategic introduction of an isopropyl group at the N4 position can significantly influence the compound's lipophilicity and steric profile, potentially modulating its biological efficacy and target interactions. This document provides a robust, step-by-step protocol for the synthesis of 4-isopropyl-3-thiosemicarbazide, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology.

Introduction: The Scientific Rationale

Thiosemicarbazides are characterized by the R1R2N-NH-C(=S)-NR3R4 structural motif. Their significance in drug discovery stems from their ability to act as effective chelating agents for metal ions, which is crucial for the function of many enzymes. The sulfur and nitrogen atoms can coordinate with transition metals, inhibiting enzymatic activity. The 4-isopropyl substitution is a deliberate design choice aimed at enhancing the molecule's pharmacological profile. The isopropyl group increases the compound's lipophilicity, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Synthesis of 4-Isopropyl-3-thiosemicarbazide

The synthesis of 4-isopropyl-3-thiosemicarbazide is typically achieved through the nucleophilic addition of hydrazine hydrate to isopropyl isothiocyanate. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the hydrazine nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiosemicarbazide product.

Experimental Protocol

Materials:

-

Isopropyl isothiocyanate (98%)

-

Hydrazine hydrate (80%)

-

Ethanol (95%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round bottom flask, dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of 95% ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (0.1 mol) dropwise to the cooled solution over a period of 30 minutes. (Rationale: The dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Gently reflux the mixture for 1 hour. (Rationale: Refluxing ensures the reaction goes to completion).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted hydrazine hydrate.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 4-isopropyl-3-thiosemicarbazide.

-

Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-isopropyl-3-thiosemicarbazide.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Expected Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C4H11N3S |

| Molecular Weight | 133.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 135-138 °C (subject to purity) |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3400 | N-H | Stretching |

| 2900-3000 | C-H (aliphatic) | Stretching |

| 1500-1600 | C=S | Stretching |

| 1450-1550 | N-H | Bending |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 6H | -CH(CH ₃)₂ |

| ~4.0 | Septet | 1H | -CH (CH₃)₂ |

| ~4.5 | Broad Singlet | 2H | -NH ₂ |

| ~7.8 | Singlet | 1H | -NH-C(=S)-NH - |

| ~9.0 | Singlet | 1H | -NH -NH₂ |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH(C H₃)₂ |

| ~45 | -C H(CH₃)₂ |

| ~182 | C =S |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Expected Result: A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 133 or 134, respectively.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 4-isopropyl-3-thiosemicarbazide.

Safety and Handling

-

Isopropyl isothiocyanate: Lachyrmator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

4-Isopropyl-3-thiosemicarbazide: The toxicological properties have not been fully investigated. Handle with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide provides a detailed and reliable methodology for the synthesis and characterization of 4-isopropyl-3-thiosemicarbazide. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare and validate this important chemical intermediate for further investigation in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound.

References

-

Plech, T., et al. (2012). Synthesis and evaluation of antimicrobial activity of some 4-substituted-thiosemicarbazides. Central European Journal of Chemistry, 10(4), 1363-1370. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of thiosemicarbazides and their metal complexes. Mini-Reviews in Medicinal Chemistry, 7(6), 639-646. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

4-isopropyl-3-thiosemicarbazide chemical properties and structure

An In-Depth Technical Guide to 4-isopropyl-3-thiosemicarbazide: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 4-isopropyl-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and synthetic research. Thiosemicarbazides and their derivatives are a well-established class of compounds recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates the fundamental chemical properties, structural features, a detailed synthetic protocol, and the analytical characterization of 4-isopropyl-3-thiosemicarbazide. By synthesizing information from established chemical principles and literature on related compounds, this guide serves as a foundational resource for professionals engaging with this versatile chemical scaffold.

Introduction to the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by the core structure R¹R²N-NH-C(=S)-NR³R⁴. The presence of nitrogen and sulfur atoms imparts a rich chemical reactivity and a strong propensity for metal chelation, which is a cornerstone of their diverse biological functions.[1] These compounds are crucial building blocks for the synthesis of various heterocyclic systems, such as 1,3,4-thiadiazoles, and are precursors to thiosemicarbazones, which are formed by condensation with aldehydes or ketones.[2][3] The biological profile of thiosemicarbazide derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, and antioxidant activities, making them a focal point in the quest for new therapeutic agents.[4][5][6]

The molecule of interest, 4-isopropyl-3-thiosemicarbazide, is a substituted thiosemicarbazide where an isopropyl group is attached to the N4 nitrogen atom. This substitution is significant as it modulates the molecule's lipophilicity and steric profile, which can influence its solubility, reactivity, and interaction with biological targets.

Chemical Structure and Properties

Molecular Structure

The structure of 4-isopropyl-3-thiosemicarbazide features a hydrazinecarbothioamide backbone with an N-(1-methylethyl) substituent. The key functional groups are the primary amine (hydrazine moiety), the secondary amine, and the thiocarbonyl group (thione).

Caption: 2D Structure of 4-isopropyl-3-thiosemicarbazide.

Physicochemical Properties

The fundamental properties of 4-isopropyl-3-thiosemicarbazide are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 13431-36-2 | [7][8][9] |

| Molecular Formula | C₄H₁₁N₃S | [10][11] |

| Molecular Weight | 133.22 g/mol | [7][11] |

| Appearance | White to almost white powder/crystal | [7][8] |

| Melting Point | 96 °C | [7][12] |

| Solubility | Soluble in Methanol | [7][12] |

| Storage Temperature | 2-8°C, protect from light | [7][12] |

| SMILES | CC(C)NC(=S)NN | |

| Synonyms | N-ISOPROPYLHYDRAZINECARBOTHIOAMIDE, 1-amino-3-propan-2-ylthiourea | [7][12] |

Synthesis and Purification

The synthesis of N-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and common pathway for producing 4-substituted thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.

Synthetic Pathway

The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group.

Caption: Synthetic workflow for 4-isopropyl-3-thiosemicarbazide.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 4-isopropyl-3-thiosemicarbazide.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of ethanol.

-

Temperature Control (Causality): Cool the flask in an ice bath to 0-5 °C. This step is critical to control the exothermicity of the reaction and prevent the formation of side products.

-

Reagent Addition: Add hydrazine hydrate (0.1 mol, ~5 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The slow addition maintains control over the reaction rate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: A white precipitate will typically form. If not, reduce the solvent volume under reduced pressure until precipitation begins.

-

Purification (Self-Validation): Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. For higher purity, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture.

-

Drying and Characterization: Dry the purified white crystals under vacuum. Determine the melting point and yield. The sharpness of the melting point serves as a key indicator of purity.[7] Confirm the structure using spectroscopic methods as described in Section 4.0.

Spectroscopic and Analytical Characterization

Structural elucidation of the synthesized compound is a mandatory validation step. Based on the known structure and data from analogous compounds, the expected spectral features are outlined below.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400-3100 | N-H stretching (NH₂, NH) | Multiple broad to sharp bands |

| 2970-2870 | C-H stretching (isopropyl) | Sharp peaks |

| ~1560 | N-H bending | Strong band |

| ~1310 | C=S stretching (thione) | Strong band, characteristic |

| ~1100 | C-N stretching | Medium to strong band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.[16]

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.9 | Septet | 1H | -CH (CH₃)₂ |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~7.8 | Broad Singlet | 1H | -C(=S)-NH - |

| ~8.7 | Doublet | 1H | -NH -CH- |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~21 | -CH(C H₃)₂ |

| ~47 | -C H(CH₃)₂ |

| ~181 | C =S |

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.[17]

-

Molecular Ion (M⁺): A peak at m/z = 133, corresponding to the molecular weight of C₄H₁₁N₃S.[10]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the isopropyl group, the amine group, and cleavage of the N-N bond.

Potential Applications and Biological Significance

Role as a Synthetic Intermediate

4-isopropyl-3-thiosemicarbazide is a valuable precursor for synthesizing a wide array of derivatives. Its primary amine is readily condensed with aldehydes and ketones to form 4-isopropyl-thiosemicarbazones. These derivatives are extensively studied for their enhanced biological activities and are used as ligands in coordination chemistry.[1][18]

Mechanism of Action: The Role of Metal Chelation

A predominant mechanism underlying the biological activity of thiosemicarbazides and their carbazone derivatives is their ability to chelate essential metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) within biological systems.[18][19] This chelation can disrupt vital enzymatic processes that are metal-dependent, leading to cytotoxic effects in cancer cells or inhibition of microbial growth. The N, S donor atoms of the thiosemicarbazide moiety are crucial for this coordination.

Caption: Metal chelation as a proposed mechanism of action.

Safety and Handling

4-isopropyl-3-thiosemicarbazide is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust, fumes, or spray. Use in a well-ventilated area or fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Conclusion

4-isopropyl-3-thiosemicarbazide is a compound with a well-defined structure and accessible synthetic route. Its significance lies not only in its own chemical properties but also in its role as a foundational scaffold for the development of novel thiosemicarbazone derivatives with promising pharmacological profiles. The information presented in this guide provides the necessary technical foundation for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity in drug discovery and materials science.

References

Click to expand

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI. [Link]

-

Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. (2022). MDPI. [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry. [Link]

-

Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). Journal of Thermal Analysis and Calorimetry. [Link]

-

4-Isopropylbenzaldehyde thiosemicarbazone. (n.d.). PubChem, NIH. [Link]

-

Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. (2014). International Journal of Current Research and Academic Review. [Link]

-

Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). Journal of Thermal Analysis and Calorimetry. [Link]

-

Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. (2024). MDPI. [Link]

-

Growth and characterization of thiosemicarbazide hydrochloride: a semiorganic NLO material. (2011). PubMed. [Link]

-

Thermogravimetric analysis data for the Ni (II) complex. (n.d.). ResearchGate. [Link]

-

Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023). MDPI. [Link]

-

4-isopropyl-3-thiosemicarbazide (C4H11N3S). (n.d.). PubChemLite. [Link]

-

International Journal of Advanced Research (2014), Volume 2, Issue 8, 832-846. (2014). International Journal of Advanced Research. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). Iraqi Journal of Agricultural Sciences. [Link]

-

Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. (n.d.). Jahangirnagar University Journal of Science. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). PMC, NIH. [Link]

-

Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC, NIH. [Link]

-

THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). Oriental Journal of Chemistry. [Link]

-

Spectroscopy. (n.d.). University of Calgary. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-ISOPROPYL-3-THIOSEMICARBAZIDE CAS#: 13431-36-2 [amp.chemicalbook.com]

- 8. 4-Isopropyl-3-thiosemicarbazide | 13431-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 4-isopropyl-3-thiosemicarbazide,(CAS# 13431-36-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Page loading... [wap.guidechem.com]

- 11. scbt.com [scbt.com]

- 12. 4-ISOPROPYL-3-THIOSEMICARBAZIDE | 13431-36-2 [amp.chemicalbook.com]

- 13. Growth and characterization of thiosemicarbazide hydrochloride: a semiorganic NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 16. m.youtube.com [m.youtube.com]

- 17. vanderbilt.edu [vanderbilt.edu]

- 18. jocpr.com [jocpr.com]

- 19. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 4-Isopropyl-3-Thiosemicarbazide: A Technical Guide to Synthesis and Characterization

Foreword: The Imperative of Rigorous Characterization

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock upon which all subsequent research is built. For molecules like 4-isopropyl-3-thiosemicarbazide, a member of a class of compounds known for their diverse biological activities, this is particularly crucial.[1] This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-isopropyl-3-thiosemicarbazide, addressing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Synthesis of 4-Isopropyl-3-Thiosemicarbazide: A Proven Protocol

The synthesis of 4-alkyl-3-thiosemicarbazides is a well-established process, typically achieved through the reaction of an appropriate isothiocyanate with hydrazine hydrate.[2][3] This method is reliable and generally proceeds with good yield.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), add hydrazine monohydrate (1 equivalent) to a suitable solvent such as ethanol.

-

Addition of Isothiocyanate: While vigorously stirring the cooled hydrazine solution, add isopropyl isothiocyanate (1 equivalent) dropwise. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Subsequently, let the mixture slowly warm to room temperature and continue stirring for another 12-24 hours to ensure the reaction goes to completion.

-

Isolation of Product: The product, 4-isopropyl-3-thiosemicarbazide, will typically precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield a white crystalline solid.

-

Confirmation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-isopropyl-3-thiosemicarbazide, both ¹H and ¹³C NMR will provide definitive information about its molecular structure.

¹H NMR Analysis (Predicted)

The proton NMR spectrum will account for all the non-exchangeable protons in the molecule. The expected chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are outlined below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| -CH(CH₃)₂ | ~ 4.0 - 4.5 | Septet (or multiplet) | 1H | The methine proton of the isopropyl group is expected to be deshielded by the adjacent nitrogen. Its multiplicity will be a septet due to coupling with the six methyl protons. |

| -NH- | ~ 7.5 - 8.5 | Broad singlet | 1H | The chemical shift of the N-H proton can be highly variable and concentration-dependent. It will likely appear as a broad signal. |

| -NH₂ | ~ 4.5 - 5.5 | Broad singlet | 2H | Similar to the other N-H proton, the terminal amino protons will likely be a broad singlet and their chemical shift can vary. |

| -CH(CH₃)₂ | ~ 1.1 - 1.3 | Doublet | 6H | The six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. |

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=S | ~ 180 - 185 | The thiocarbonyl carbon is highly deshielded and will appear significantly downfield. |

| -CH(CH₃)₂ | ~ 45 - 50 | The methine carbon of the isopropyl group is attached to a nitrogen, causing a downfield shift. |

| -CH(CH₃)₂ | ~ 20 - 25 | The two equivalent methyl carbons of the isopropyl group will appear as a single peak in the aliphatic region. |

Experimental Workflow for NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-isopropyl-3-thiosemicarbazide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of a Close Analog: 4-Ethyl-3-Thiosemicarbazide

The NIST WebBook provides a reference IR spectrum for 4-ethyl-3-thiosemicarbazide, which is a very close structural analog to our target compound.[4] The key absorptions in this spectrum are highly informative.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3100 | N-H stretching | -NH₂ and -NH- |

| ~2970 - 2850 | C-H stretching | Ethyl group |

| ~1600 - 1500 | N-H bending, C-N stretching | Amine and amide-like groups |

| ~1300 - 1100 | C=S stretching (Thioamide II band) | Thiocarbonyl |

Expected IR Spectrum of 4-Isopropyl-3-Thiosemicarbazide

The IR spectrum of 4-isopropyl-3-thiosemicarbazide is expected to be very similar to that of its ethyl analog, with the primary difference being in the C-H stretching and bending regions due to the presence of the isopropyl group.

-

N-H Stretching: Expect strong, broad bands in the 3300-3100 cm⁻¹ region, characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups.[5][6][7][8]

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically ~2970, 2930, and 2870 cm⁻¹) corresponding to the sp³ C-H bonds of the isopropyl group.

-

N-H Bending: A medium to strong absorption around 1600-1500 cm⁻¹, which is characteristic of N-H bending vibrations.

-

C=S Stretching: The thiocarbonyl (C=S) stretch is often weak and can be coupled with other vibrations, but it is typically found in the 1300-1100 cm⁻¹ region.

Experimental Workflow for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected before the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula of 4-isopropyl-3-thiosemicarbazide is C₄H₁₁N₃S, giving it a monoisotopic mass of approximately 133.07 g/mol .[9] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 133. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, according to the nitrogen rule.[10]

-

Isotope Peaks: The presence of a sulfur atom will result in a notable M+2 peak (at m/z = 135) with an intensity of about 4.4% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope.

Plausible Fragmentation Pathways

The fragmentation of 4-isopropyl-3-thiosemicarbazide under EI conditions is likely to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen of the isopropyl group is a common fragmentation pathway for amines.[11] This would result in the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z = 118.

-

Loss of the Isopropyl Group: Cleavage of the N-C bond of the isopropyl group can lead to the loss of an isopropyl radical (•C₃H₇, mass 43), resulting in a fragment at m/z = 90.

-

Cleavage of the N-N Bond: The N-N bond is relatively weak and can cleave to generate various fragments.

Experimental Workflow for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 4-isopropyl-3-thiosemicarbazide:

-

MS will confirm the molecular weight (133 g/mol ) and elemental composition (C₄H₁₁N₃S).

-

IR will confirm the presence of N-H and C=S functional groups.

-

¹³C NMR will confirm the presence of three distinct carbon environments (thiocarbonyl, methine, and methyl).

-

¹H NMR will provide the definitive structural proof, showing the characteristic septet-doublet pattern of the isopropyl group and the presence of exchangeable N-H protons, with integrations matching the number of protons in the molecule.

Together, these techniques provide a self-validating system for the unequivocal confirmation of the structure and purity of synthesized 4-isopropyl-3-thiosemicarbazide, a critical step for any researcher in the field of drug development.

References

-

Synthesis and characterization of β-thiosemicarbazone derivatives of N-alkylated Isatin. (2025). ResearchGate. [Link]

-

Molla, M. E., Abser, M. N., & Islam, M. M. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

-

Carradori, S., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(7), 9845-9866. [Link]

-

Wang, Y., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(19), 4702. [Link]

-

Dam, H. T., Crum, S. B., & Lisic, E. C. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. [Link]

-

1 H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]

-

Kumar, S., et al. (2021). Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach. Polycyclic Aromatic Compounds, 42(5), 2245-2263. [Link]

-

Representative 13 C-NMR spectrum of compound (3). (n.d.). ResearchGate. [Link]

-

Pérez-Gallardo, S., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(15), 4991. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

4-isopropyl-3-thiosemicarbazide. (n.d.). PubChem. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). ICT Prague. [Link]

-

IR spectra of thiosemicarbazide. (n.d.). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of North Texas. [Link]

-

IR spectrum of compound 3e. (n.d.). ResearchGate. [Link]

-

Scheme 4. Mass fragmentation pattern of compound (3). (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2015). Oriental Journal of Chemistry. [Link]

-

Hydrazinecarbothioamide, N-ethyl-. (n.d.). NIST WebBook. [Link]

-

Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. (2000). PubMed. [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). Molecules. [Link]

-

Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. (2024). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

-

Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. (2015). Journal of the American Society for Mass Spectrometry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Introduction to Mass Spectrometry. (2018). Chad's Prep. [Link]

-

Interpreting More IR Spectra. (2018). Chad's Prep. [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. [Link]

-

Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). Journal of AOAC International. [Link]

-

High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2021). Frontiers in Molecular Biosciences. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazinecarbothioamide, N-ethyl- [webbook.nist.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. PubChemLite - 4-isopropyl-3-thiosemicarbazide (C4H11N3S) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Benzoguanamine

2,4-Diamino-6-phenyl-1,3,5-triazine, more commonly known as benzoguanamine, is an organic compound with the chemical formula C₉H₉N₅.[1][2] Structurally, it is a derivative of melamine where one of the amino groups is replaced by a phenyl group. This substitution significantly influences its chemical properties and applications. Benzoguanamine is a white, crystalline powder that is sparingly soluble in water but soluble in various organic solvents.[3][4] Its primary industrial significance lies in its use as a monomer in the synthesis of benzoguanamine-formaldehyde resins. These resins exhibit enhanced flexibility, alkali resistance, and film-forming properties compared to their melamine-based counterparts, making them valuable in coatings, adhesives, and plastics.[3][5] Beyond its role in polymer chemistry, benzoguanamine and its derivatives are explored in medicinal chemistry due to the diverse biological activities associated with the 1,3,5-triazine scaffold.[6]

This guide provides a comprehensive overview of the synthesis and key properties of benzoguanamine, offering insights into the underlying chemistry and practical considerations for its handling and application.

Synthesis of Benzoguanamine: A Mechanistic Perspective

The most prevalent and industrially viable method for synthesizing benzoguanamine is the condensation reaction between benzonitrile and dicyandiamide.[3][5] This reaction is typically performed at elevated temperatures, often in the presence of a basic catalyst.[3][7]

Core Reaction and Mechanism

The fundamental transformation involves the nucleophilic addition of the amino groups of dicyandiamide to the electrophilic carbon of the nitrile group in benzonitrile, followed by cyclization to form the stable 1,3,5-triazine ring. The reaction can be summarized by the following equation:

(H₂N)₂C=NCN + PhCN → (CNH₂)₂(CPh)N₃

The reaction mechanism is facilitated by a catalyst, which activates the nitrile group, making it more susceptible to nucleophilic attack.[3] The process proceeds through intermediate stages before the final cyclization to yield benzoguanamine.[3]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of a laboratory-scale synthesis of benzoguanamine.

Materials:

-

Benzonitrile (high purity)[3]

-

Dicyandiamide (high purity)[3]

-

2-Methoxyethanol (Methyl Cellosolve) or other suitable high-boiling primary alcohol[7]

-

Basic catalyst (e.g., potassium hydroxide, sodium methoxide, or piperidine and potassium carbonate)[7]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dicyandiamide in 2-methoxyethanol.

-

Add the basic catalyst to the solution and stir.

-

Add benzonitrile to the mixture.

-

Heat the reaction mixture to reflux. An exothermic reaction will commence, leading to the precipitation of a finely divided white solid, which is the benzoguanamine product.[7]

-

Maintain the reflux for a period of 2.5 to 5 hours to ensure the reaction goes to completion.[7] The vigor of the reaction should be controlled, potentially with intermittent cooling if necessary.[7]

-

After the reflux period, cool the mixture to room temperature.

-

Filter the crude product from the reaction mixture.

-

Wash the collected solid thoroughly with hot water to remove any unreacted dicyandiamide or potential melamine byproducts.[7]

-

For further purification, the product can be recrystallized from a suitable solvent.[3] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form high-purity crystals.[3]

-

Dry the purified benzoguanamine product. Yields can be in the range of 75-87%, with the potential to recover more product from the filtrate.[7]

Alternative Synthesis Routes

While the benzonitrile and dicyandiamide route is the most common, other methods for synthesizing benzoguanamine have been reported, including:

-

The reaction of dicyandiamide with benzonitrile in a sealed tube at high temperatures (220–230 °C).[7]

-

The reaction of biguanide salts with benzoyl chloride in an alkaline medium.[7]

-

The distillation of guanidine benzoate.[7]

A "green" synthesis approach has also been developed, utilizing microwave irradiation to drive the reaction between dicyandiamide and nitriles, which significantly reduces the need for solvents and shortens reaction times.[8][9]

Key Properties of Benzoguanamine

A thorough understanding of the physicochemical properties of benzoguanamine is crucial for its effective application and for the development of new materials and pharmaceuticals.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₅ | [1][2] |

| Molar Mass | 187.206 g/mol | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 224-228 °C (lit.) | [1][10] |

| Solubility in Water | 320 mg/L at 25 °C | [1] |

| Flash Point | >270 °C | [1][10] |

Chemical Properties and Reactivity

Benzoguanamine is a weak base, a characteristic feature of triazine compounds. It is stable under ordinary conditions. The presence of the phenyl group distinguishes it from melamine, preventing it from acting as a crosslinker in the same manner. Its primary chemical reactivity involves the amino groups, which can undergo reactions typical of primary amines, and the triazine ring itself, which can participate in various chemical transformations.

Applications and Significance

The primary application of benzoguanamine is in the production of thermosetting resins.[5] These benzoguanamine-formaldehyde resins are used as cross-linking agents for alkyd and acrylic resins to enhance their thermoset properties, finding use in high-quality coatings and adhesives.[5] It also serves as a modifier and flexibilizer for other formaldehyde resins.[5]

In addition to its role in polymer science, benzoguanamine is an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, and derivatives of benzoguanamine have been investigated for a range of biological activities.[6]

Safety and Handling

Benzoguanamine is considered toxic if inhaled or ingested.[4] Exposure may occur during its manufacture and use in various industrial processes.[4] It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

2,4-Diamino-6-phenyl-1,3,5-triazine, or benzoguanamine, is a versatile chemical with significant industrial importance, primarily in the field of polymer chemistry. Its synthesis, most commonly achieved through the condensation of benzonitrile and dicyandiamide, is a well-established process. A comprehensive understanding of its physical and chemical properties is essential for its current applications and for the future development of novel materials and bioactive molecules based on its unique chemical structure.

Visualization of the Synthesis Workflow

Caption: A simplified workflow for the synthesis of Benzoguanamine.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Benzoguanamine CAS 91-76-9: Properties and Industrial Importance.

- Ataman Kimya. (n.d.). BENZOGUANAMINE.

- ChemBK. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine.

- Blog. (2025, December 11). How is Benzoguanamine synthesized?

- Organic Syntheses. (n.d.). Benzoguanamine.

- PubChem. (n.d.). Benzoguanamine.

- Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine 97%.

- Elguero, J., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036-1043.

- Gueye, M., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 8(2), 1-11.

- Sigma-Aldrich. (n.d.). 2,6-Diamino-4-phenyl-1,3,5-triazine for synthesis.

- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-.

Sources

- 1. chembk.com [chembk.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]

- 3. How is Benzoguanamine synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 4. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ijpras.com [ijpras.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-二氨基-4-苯基-1,3,5-三嗪 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

The Evolving Therapeutic Landscape of Thiosemicarbazides: A Technical Guide to Their Diverse Biological Activities

Introduction: The Thiosemicarbazide Scaffold - A Privileged Structure in Medicinal Chemistry

Thiosemicarbazides, and their corresponding condensation products with aldehydes or ketones, thiosemicarbazones, represent a class of compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] Their inherent structural flexibility and the presence of key pharmacophoric features, namely the thione/thiol tautomerism and the hydrazone moiety, allow for a wide range of biological interactions.[1] This guide provides an in-depth exploration of the multifaceted biological activities of novel thiosemicarbazide derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships (SAR) that govern their potency and selectivity.

The core thiosemicarbazide structure serves as a versatile scaffold that can be readily modified, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2][4] This adaptability has led to the development of a vast library of derivatives with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral effects.[5][6][7]

A Spectrum of Biological Activities: From Microbes to Malignancies

The therapeutic potential of thiosemicarbazide derivatives is remarkably broad, spanning a range of diseases driven by diverse biological targets.

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Thiosemicarbazide derivatives have emerged as a promising class of antimicrobials, exhibiting activity against a wide array of bacteria and fungi.[8][9][10]

Mechanism of Action: A key antibacterial mechanism of some thiosemicarbazide derivatives involves the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[11] These enzymes are essential for DNA replication, transcription, and repair. By targeting the ATPase activity of these enzymes, these compounds disrupt critical cellular processes, leading to bacterial cell death.[11] This mechanism is distinct from that of fluoroquinolones, which stabilize the cleavage complex, suggesting that thiosemicarbazides could be effective against fluoroquinolone-resistant strains.[11]

Structure-Activity Relationship: The antimicrobial potency of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents.[10][12] For instance, studies have shown that the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, plays a crucial role in determining antibacterial activity.[12] Specific substitutions on the aromatic rings can enhance the lipophilicity of the compounds, facilitating their penetration through the bacterial cell wall.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Thiosemicarbazones, in particular, have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[13][14][15] Their anticancer activity is often attributed to their ability to chelate metal ions, particularly iron and copper, which are essential for the proliferation of cancer cells.[14][15]

Mechanism of Action: The anticancer mechanisms of thiosemicarbazide derivatives are multifaceted and can include:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones can chelate the iron cofactor required for RNR activity, thereby inhibiting DNA replication and inducing cell cycle arrest.[15]

-

Induction of Oxidative Stress: The metal complexes formed by thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS).[15] Elevated ROS levels can induce DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death) in cancer cells.[6][14]

-

Interference with Signaling Pathways: Some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK signaling pathway.[16]

Caption: A typical workflow for the synthesis of thiosemicarbazone derivatives.

Step-by-Step Methodology:

-

Dissolution of Reactants: Dissolve equimolar amounts of the desired thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol. [17]2. Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for an appropriate duration (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. [5][18]

In Vitro Antibacterial Activity Assessment: Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test organism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [16]

Future Perspectives and Conclusion

The extensive body of research on thiosemicarbazide derivatives underscores their significant potential in drug discovery. [1][2]Their synthetic accessibility, structural diversity, and broad spectrum of biological activities make them an attractive scaffold for the development of novel therapeutics. [3]Future research should focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel hybrid molecules incorporating the thiosemicarbazide moiety with other pharmacologically active scaffolds is also a promising avenue for the development of next-generation drugs to combat a range of diseases.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Acharya, P. T., Bhavsar, Z. A., Jethava, D. J., Patel, D. B., & Patel, H. (2021). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Journal of Molecular Structure, 1226, 129339.

- Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957–1975.

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2021). Journal of Molecular Structure.

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (2018). PubMed. Retrieved from [Link]

- Jindaniya, V., Mishra, R., Mazumder, A., & Tyagi, S. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery, 21(12), 2302–2334.

-

Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. (2014). PubMed Central. Retrieved from [Link]

- Rogalewicz, B., Pitucha, M., & Humeniuk, E. (2021). Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells.

- Shakya, B., & Yadav, P. (2020). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. Mini-Reviews in Medical Chemistry.

- Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (2020). Mini-Reviews in Medical Chemistry.

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2017). PubMed. Retrieved from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2025). MDPI. Retrieved from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. (2021). Asian Journal of Chemistry. Retrieved from [Link]

- A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). Semantic Scholar.

- Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (2024). Bentham Science.

- Structure activity relationship of the synthesized thiosemicarbazones. (n.d.).

-

Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells. (2021). PubMed. Retrieved from [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. (2017). PubMed Central. Retrieved from [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. (2021). PubMed. Retrieved from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2025). National Institutes of Health (NIH). Retrieved from [Link]

- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. (2018). Research and Reviews: Journal of Chemistry.

- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2022). MDPI.

- Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2020).

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice. (1978). PubMed. Retrieved from [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. (2021). Bentham Science. Retrieved from [Link]

- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark.

-

The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024). National Institutes of Health (NIH). Retrieved from [Link]

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024).

- Nevagi, R. J., & Dhake, A. S. (2016). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 8(1), 461-466.

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). PubMed. Retrieved from [Link]

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2025). Semantic Scholar.

- Synthesis and computer - aided drug design studies of novel thiosemicarbazide derivatives as potent and target - oriented anti - cancer agents. (2020).

-

Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. (1989). PubMed. Retrieved from [Link]

- Thiosemicarbazides: Updates on antivirals str

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Frontier: A Technical Guide to the Potential of 4-isopropyl-3-thiosemicarbazide

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a technical overview of 4-isopropyl-3-thiosemicarbazide, a specific molecule within this class. We will delve into its synthesis, proposed mechanisms of antimicrobial action, methodologies for its evaluation, and the critical context of its structure-activity relationship. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Need for Novel Antimicrobial Scaffolds

The discovery of antibiotics was a landmark achievement in modern medicine, but the subsequent rise of multidrug-resistant pathogens poses a grave threat to global health.[1][2][3] This has created an urgent need to identify and develop new antimicrobial agents with novel mechanisms of action. Thiosemicarbazides, characterized by the core structure NH₂-NH-C(=S)NH₂, and their Schiff base derivatives, thiosemicarbazones, have garnered significant attention for their diverse biological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[3][4]

These molecules are structurally distinct from many currently used antibiotics, suggesting they may be effective against resistant strains.[5][6] The versatility of the thiosemicarbazide scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The focus of this guide, 4-isopropyl-3-thiosemicarbazide, incorporates an isopropyl group at the N4 position. This substitution is not arbitrary; the introduction of bulky, lipophilic groups like isopropyl can enhance membrane permeability and influence the compound's interaction with molecular targets, thereby modulating its antimicrobial potency and spectrum.[7]

Synthesis and Characterization of 4-isopropyl-3-thiosemicarbazide

The synthesis of 4-substituted thiosemicarbazides is a well-established process in medicinal chemistry. The typical route involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For 4-isopropyl-3-thiosemicarbazide, the synthesis proceeds via the nucleophilic addition of hydrazine to isopropyl isothiocyanate.

General Synthetic Pathway:

-

Reactants: Isopropyl isothiocyanate and hydrazine hydrate.

-

Solvent: Typically a polar solvent like ethanol or methanol.

-

Reaction: The mixture is stirred, often at room temperature or with gentle heating, to facilitate the reaction.

-

Purification: The resulting solid product is usually purified by recrystallization from a suitable solvent to yield the final compound.

Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H, C=S, and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Antimicrobial Spectrum of Activity

While data specifically for 4-isopropyl-3-thiosemicarbazide is emerging, the broader class of thiosemicarbazide and thiosemicarbazone derivatives has demonstrated activity against a range of pathogens. The antimicrobial response is often dependent on the specific substituents on the thiosemicarbazide core.[5]

Generally, these compounds have shown notable efficacy against Gram-positive bacteria, including problematic strains like Staphylococcus aureus (both methicillin-susceptible and -resistant) and Staphylococcus epidermidis.[5][6] Their activity against Gram-negative bacteria is often more variable. Antifungal properties have also been reported, with some derivatives showing activity against Candida species and dermatophytes like Trichophyton spp.[8][9]

Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Aryl Thiosemicarbazides | S. aureus (MSSA & MRSA) | 62.5 - 256 | [5] |

| Aryl Thiosemicarbazides | M. luteus | 3.9 - 250 | [5] |

| Aryl Thiosemicarbazides | S. epidermidis | 31.25 - 256 | [6] |

| Nitroimidazole Thiosemicarbazides | T. rubrum | 31.25 - 1000 | [8] |

| N-methyl Thiosemicarbazones | E. coli | 2.45 - 19.84 |[10] |

Note: This table presents data for various thiosemicarbazide derivatives to illustrate the general potential of the scaffold, not specifically for 4-isopropyl-3-thiosemicarbazide.

Proposed Mechanism of Action

The precise mechanism of action can vary between derivatives, but a primary proposed target for thiosemicarbazides in bacteria is the inhibition of essential enzymes involved in DNA replication.[4] Molecular docking studies and enzymatic assays suggest that these compounds can interfere with bacterial DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Another key aspect of their activity is the ability to chelate metal ions. The sulfur and nitrogen atoms in the thiosemicarbazide moiety act as effective ligands, binding to essential metal cofactors required for the function of various microbial enzymes. This sequestration of vital ions can disrupt numerous metabolic pathways within the pathogen.

Caption: Proposed inhibition of bacterial DNA topoisomerase.

Core Experimental Protocols for Evaluation

To rigorously assess the antimicrobial potential of 4-isopropyl-3-thiosemicarbazide, standardized and reproducible protocols are paramount.

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Materials:

-

96-well microtiter plates

-

Test compound (4-isopropyl-3-thiosemicarbazide) stock solution in DMSO

-

Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control (broth + inoculum), Negative control (broth only)

-

Reference antibiotic (e.g., Ciprofloxacin)

Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

-

Inoculation: Prepare the microbial inoculum in broth, diluted from the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well (except the negative control wells).

-

Controls:

-

Positive Control: Wells containing broth and inoculum only.

-

Negative Control: Wells containing broth only.

-

-

Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C for 24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Caption: Workflow for MIC determination by broth microdilution.

Thiosemicarbazides are valuable precursors for synthesizing thiosemicarbazones, which often exhibit enhanced biological activity.[1][3] This protocol outlines the condensation reaction to form a thiosemicarbazone.

Materials:

-

4-isopropyl-3-thiosemicarbazide

-

An appropriate aldehyde or ketone (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Methodology:

-

Dissolution: Dissolve equimolar amounts of 4-isopropyl-3-thiosemicarbazide and the selected aldehyde/ketone in a suitable volume of ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if further purification is needed.

Cytotoxicity and Therapeutic Outlook

A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens while exhibiting minimal harm to host cells. Therefore, any promising antimicrobial candidate must be evaluated for its cytotoxicity against mammalian cell lines (e.g., Vero, A549, HL-60).[2][9][11] Standard assays like the MTT or MTS assay are used to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).

The therapeutic potential can be initially estimated by the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (mammalian cells) / MIC (pathogen)

A high SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells, suggesting a wider therapeutic window. While some thiosemicarbazone complexes have shown cytotoxicity, others have been found to be non-toxic at their effective antimicrobial concentrations.[12][13][14]

Conclusion and Future Directions